Technical Deep Dive: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone
Technical Deep Dive: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone
An In-Depth Technical Guide to 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone[1]
A Privileged Scaffold for Polyfunctional Heterocyclic Synthesis[1]
Executive Summary
1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (CAS: 1985633-67-7) is a highly specialized, polysubstituted aromatic building block used primarily in advanced medicinal chemistry.[1] It serves as a "linchpin" intermediate for the regioselective synthesis of fused nitrogen heterocycles, particularly indoles , quinolines , and pyrrolo[3,2,1-ij]quinolines .
Its structural uniqueness lies in its orthogonal reactivity profile : it possesses four distinct functional handles (amine, ketone, aryl iodide, aryl bromide) that can be activated sequentially.[2] This guide details its physicochemical properties, chemoselective synthetic utility, and specific protocols for its application in drug discovery.[2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | 1-(2-Amino-5-bromo-3-iodo-phenyl)ethanone |
| Common Name | 2'-Amino-5'-bromo-3'-iodoacetophenone |
| CAS Number | 1985633-67-7 |
| Molecular Formula | C₈H₇BrINO |
| Molecular Weight | 339.96 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Low solubility in water |
| Melting Point | >90°C (Derivative dependent; typically higher than non-iodo precursor) |
| Key Hazards | Irritant (H315, H319, H335); Light sensitive (due to C-I bond) |
Synthesis & Structural Logic
The synthesis of this compound relies on the differing directing effects of the amino and acetyl groups on the benzene ring.[2] The standard route utilizes 2-amino-5-bromoacetophenone as the starting material.[1]
The "Mphahlele" Route
The most authoritative synthesis comes from the work of Mphahlele et al., utilizing electrophilic aromatic substitution to install the iodine atom.[2]
-
Precursor: 2-Amino-5-bromoacetophenone (CAS 29124-56-9).[1]
-
Reagent: Iodine monochloride (ICl) or N-Iodosuccinimide (NIS).[1][2]
-
Mechanism: The amino group (-NH₂) strongly activates the ortho and para positions.[1][2]
Caption: Regioselective synthesis pathway driven by the ortho-directing amino group.
Chemoselectivity & Orthogonal Reactivity[1][3]
The power of this molecule lies in the reactivity difference between the C-I and C-Br bonds.[1][2] Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) occur preferentially at the C-I bond (weaker bond dissociation energy) before the C-Br bond .[1]
Reactivity Hierarchy:
-
Site A (C-3 Iodine): Most reactive.[1][2] Undergoes rapid oxidative addition with Pd(0).[2] Ideal for Sonogashira coupling to introduce alkynes.[2]
-
Site B (C-1 Acetyl): Electrophilic carbonyl.[1][2] Reacts with aldehydes (Claisen-Schmidt) to form chalcones.[1][2][3][4]
-
Site C (C-2 Amine): Nucleophilic.[1][2][4] Participates in heteroannulation (cyclization) to form the heterocyclic core.[2]
-
Site D (C-5 Bromine): Least reactive.[1][2] Remains intact during initial couplings, serving as a handle for late-stage diversification (e.g., Suzuki coupling).
Caption: The orthogonal reactivity map demonstrating the sequential functionalization logic.
Experimental Protocols
Protocol A: Synthesis of 2,5,7-Tricarbo-substituted Indoles
Context: This workflow utilizes the scaffold to create anticancer agents via a Sonogashira coupling followed by cyclization.[1][4]
Reagents:
-
Scaffold: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (1.0 eq)[1]
-
Terminal Alkyne: Phenylacetylene derivatives (1.2 eq)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-catalyst: CuI (2.5 mol%)
-
Base: Et₃N (Triethylamine)
Step-by-Step Methodology:
-
Coupling (Sonogashira):
-
Charge a Schlenk tube with the scaffold, Pd catalyst, and CuI under nitrogen atmosphere.[2]
-
Add degassed solvent (DMF) and Et₃N.[2]
-
Add the terminal alkyne dropwise at room temperature.[2]
-
Heat to 60–80°C for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Note: The C-Br bond remains intact under these conditions due to the faster kinetics of the C-I bond.[1][2]
-
-
Annulation (Indole Formation):
-
The resulting 2-amino-3-alkynyl intermediate often cyclizes spontaneously or requires slight heating/Lewis acid catalysis (e.g., PdCl₂ in MeCN) to form the 2-substituted-5-bromo-7-acetylindole .[1]
-
-
Workup:
Protocol B: Chalcone Hybrid Synthesis (Claisen-Schmidt)
Context: Functionalizing the acetyl group before cyclization.[1]
-
Dissolve 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone in Ethanol.[1]
-
Add Benzaldehyde derivative (1.0 eq).[2]
-
Add aqueous KOH (20%) or NaOH dropwise at 0°C.
-
Stir at room temperature for 12–24 hours.
-
Observation: A precipitate (chalcone) typically forms.[2]
-
Isolation: Filter the solid, wash with cold ethanol/water, and recrystallize.
Applications in Drug Discovery[14]
This scaffold is specifically cited in the development of:
-
Anticancer Agents: Derivatives (indoles and quinazolines) have shown cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.[2] The C-5 bromine allows for the attachment of solubility-enhancing groups or lipophilic tails to improve ADMET properties.[1]
-
Anti-Plasmodial Agents: Quinazoline derivatives synthesized from this core have been explored for activity against Plasmodium falciparum.[2]
-
Kinase Inhibitors: The indole core mimics the purine ring of ATP, making these derivatives potential candidates for EGFR or VEGFR inhibition.[2]
Safety & Handling
-
Hazard Class: Irritant to eyes, respiratory system, and skin.[2]
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.[2]
-
Storage: Store at 2–8°C, protected from light. The C-I bond can undergo photolytic cleavage over time, leading to discoloration (purple/brown iodine liberation).[2]
References
-
Mphahlele, M. J., Makhafola, T. J., & Mmonwa, M. M. (2016).[2][6] In vitro cytotoxicity of novel 2,5,7-tricarbo-substituted indoles derived from 2-amino-5-bromo-3-iodoacetophenone. Bioorganic & Medicinal Chemistry, 24(19), 4576–4586.[2]
-
Mmonwa, M. M., & Mphahlele, M. J. (2018).[2] 2-Amino-5-bromo-3-iodoacetophenone and 2-amino-5-bromo-3-iodobenzamide as synthons for novel polycarbo-substituted indoles and their annulated derivatives. In Chemistry for a Clean and Healthy Planet (pp. 391-405).[1][2] Springer.[2]
-
Sigma-Aldrich Product Data . 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone.[1]
-
PubChem Compound Summary . 1-(2-Amino-5-bromophenyl)ethanone (Precursor Data).
Sources
- 1. 717915-93-0|1-(2-Amino-3-iodophenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes [scirp.org]
